molecular formula C20H26FN3O2 B11366015 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

Cat. No.: B11366015
M. Wt: 359.4 g/mol
InChI Key: FDYDMDZLYMUKNU-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro group and the ethyl side chain.

The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the desired pyrrolidine ring. The final step involves the coupling of the indole and pyrrolidine moieties to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes are developed to ensure the compound can be produced in large quantities while maintaining high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluoro group, indole moiety, and pyrrolidine ring contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H26FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26FN3O2/c1-2-3-4-8-22-20(26)15-10-19(25)24(13-15)9-7-14-12-23-18-6-5-16(21)11-17(14)18/h5-6,11-12,15,23H,2-4,7-10,13H2,1H3,(H,22,26)

InChI Key

FDYDMDZLYMUKNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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